molecular formula C12H15BrN2O3S B8132771 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide

3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide

Cat. No.: B8132771
M. Wt: 347.23 g/mol
InChI Key: ZRQZHNIWQTZRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide is a chemical compound characterized by its bromine atom, cyclopropanesulfonamide group, and dimethylamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide typically involves multiple steps, starting with the bromination of benzamide derivatives

Industrial Production Methods

In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromine atom.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ions (BrO₃⁻)

  • Reduction: : Amines or other reduced forms

  • Substitution: : Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide can be used as a probe to study enzyme activities and interactions within biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals, leveraging its unique properties for various applications.

Mechanism of Action

The mechanism by which 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-butyl-5-methylbenzenesulfonamide

  • 3-Bromo-5-(methylsulfonamido)-N,N-dimethylbenzamide

Uniqueness

3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide is unique due to its cyclopropanesulfonamide group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound's reactivity and interactions with biological targets, making it a valuable tool in research and industry.

Properties

IUPAC Name

3-bromo-5-(cyclopropylsulfonylamino)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-15(2)12(16)8-5-9(13)7-10(6-8)14-19(17,18)11-3-4-11/h5-7,11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZHNIWQTZRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.